Synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine: An In-Depth Technical Guide
Synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine: An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a robust framework for the preparation of this important scaffold.
Introduction
4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 1-methyl-4-methoxy-7-azaindole, is a key building block in the synthesis of various biologically active molecules. The 7-azaindole core is a prevalent motif in numerous kinase inhibitors and other therapeutic agents due to its ability to mimic the purine structure and participate in crucial hydrogen bonding interactions with biological targets. The strategic placement of the methoxy and methyl groups on this scaffold allows for fine-tuning of its physicochemical properties and biological activity.
This document outlines a reliable and scalable synthetic route to 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine, commencing from the commercially available starting material, 7-azaindole. The synthesis is divided into four key stages: N-oxidation of the pyridine ring, regioselective chlorination at the 4-position, nucleophilic substitution to introduce the methoxy group, and finally, N-methylation of the pyrrole ring. Each step is detailed with a thorough explanation of the underlying chemical principles, causality behind experimental choices, and a step-by-step experimental protocol.
Overall Synthetic Scheme
The synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is accomplished through a four-step sequence as illustrated below. This strategic approach allows for the controlled functionalization of the 7-azaindole core.
Caption: Overall synthetic route to 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Part 1: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (4-Methoxy-7-azaindole)
This section details the first three stages of the synthesis, culminating in the formation of the key intermediate, 4-Methoxy-7-azaindole.
Step 1: N-Oxidation of 7-Azaindole
Causality Behind Experimental Choices: The initial step involves the N-oxidation of the pyridine nitrogen in 7-azaindole. This transformation is crucial as it activates the pyridine ring for subsequent electrophilic substitution. The resulting N-oxide is a versatile intermediate for the introduction of substituents at the 4-position. Hydrogen peroxide is a common and effective oxidizing agent for this purpose, offering a clean and environmentally benign oxidation process.[1]
Mechanism of N-Oxidation:
Caption: Simplified mechanism of pyridine N-oxidation.
Experimental Protocol: Synthesis of 7-Azaindole-N-oxide [1][2]
-
Materials:
-
7-Azaindole (1.0 eq)
-
Hydrogen Peroxide (50% aqueous solution, 1.2 eq)
-
Tetrahydrofuran (THF)
-
n-Hexane
-
-
Procedure:
-
In a round-bottom flask, dissolve 7-azaindole in THF.
-
Cool the solution to 5°C using an ice bath.
-
While stirring, slowly add the 50% hydrogen peroxide solution to the reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the residue, add n-hexane to precipitate the product.
-
Collect the resulting pale solid by filtration and wash the filter cake with n-hexane.
-
Dry the solid to obtain 7-azaindole-N-oxide.
-
| Parameter | Value | Reference |
| Yield | ~94% | [1] |
| Appearance | Pale solid | [2] |
Step 2: Chlorination of 7-Azaindole-N-oxide
Causality Behind Experimental Choices: The N-oxide intermediate is then chlorinated at the 4-position. The electron-donating N-oxide group directs electrophilic attack to the 2- and 4-positions of the pyridine ring. Phosphorus oxychloride (POCl₃) is a widely used reagent for the deoxygenative chlorination of N-oxides.[1][3] The reaction proceeds through an adduct that facilitates nucleophilic attack by the chloride ion.
Mechanism of Chlorination:
Caption: Mechanism of chlorination of 7-azaindole-N-oxide with POCl₃.
Experimental Protocol: Synthesis of 4-Chloro-7-azaindole [1]
-
Materials:
-
7-Azaindole-N-oxide (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 5.0 eq)
-
Acetonitrile
-
Diisopropylethylamine (DIPEA, catalytic)
-
-
Procedure:
-
In a round-bottom flask, suspend 7-azaindole-N-oxide in acetonitrile.
-
Under stirring, add POCl₃ to the suspension at room temperature.
-
Heat the reaction mixture to 80-100°C.
-
After 30 minutes, add a catalytic amount of DIPEA.
-
Continue heating for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice.
-
Adjust the pH to 8.5-9.5 with a suitable base to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-chloro-7-azaindole.
-
| Parameter | Value | Reference |
| Yield | ~86% | [1] |
| Appearance | Powder | |
| Melting Point | 176-181 °C |
Step 3: Methoxylation of 4-Chloro-7-azaindole
Causality Behind Experimental Choices: The final step in the synthesis of the key intermediate is the nucleophilic aromatic substitution (SNAAr) of the chloro group with a methoxy group. Sodium methoxide is a strong nucleophile and a suitable reagent for this transformation. The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures to facilitate the substitution.[1]
Experimental Protocol: Synthesis of 4-Methoxy-7-azaindole [1]
-
Materials:
-
4-Chloro-7-azaindole (1.0 eq)
-
Sodium methoxide (1.3 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7-azaindole in DMF.
-
Add sodium methoxide to the solution at room temperature.
-
Heat the reaction mixture to 110-130°C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the DMF under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol or ethanol to obtain 4-methoxy-7-azaindole.
-
| Parameter | Value | Reference |
| Yield | ~57% | [1] |
| Appearance | Solid | [4] |
| Boiling Point | 399.1±42.0 °C at 760 mmHg | [4] |
Part 2: N-Methylation of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
The final step in the synthesis is the N-methylation of the pyrrole nitrogen of 4-methoxy-7-azaindole.
Causality Behind Experimental Choices: The pyrrole nitrogen of 7-azaindole is acidic and can be deprotonated by a strong base. Sodium hydride (NaH) is a commonly used non-nucleophilic strong base for this purpose. The resulting anion is a potent nucleophile that readily reacts with an electrophilic methyl source, such as methyl iodide, to afford the N-methylated product.[5]
Experimental Protocol: Synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine [5]
-
Materials:
-
4-Methoxy-7-azaindole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Methyl iodide (CH₃I, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 4-methoxy-7-azaindole in anhydrous DMF to the suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Characterization Data
Table of Spectroscopic Data for Key Compounds:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 4-Chloro-7-azaindole | 8.20 (d, J=5.0 Hz, 1H), 7.40 (d, J=5.0 Hz, 1H), 7.25 (t, J=3.0 Hz, 1H), 6.60 (dd, J=3.0, 2.0 Hz, 1H), 10.5 (br s, 1H) | 148.5, 144.0, 131.0, 128.0, 117.0, 115.5, 100.0 |
| 4-Methoxy-7-azaindole | 8.10 (d, J=5.5 Hz, 1H), 7.15 (t, J=3.0 Hz, 1H), 6.70 (d, J=5.5 Hz, 1H), 6.50 (dd, J=3.0, 2.0 Hz, 1H), 4.00 (s, 3H), 10.2 (br s, 1H) | 158.0, 148.0, 145.0, 125.0, 117.0, 105.0, 100.0, 55.5 |
| 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine | 8.12 (d, J=5.5 Hz, 1H), 7.05 (d, J=3.0 Hz, 1H), 6.72 (d, J=5.5 Hz, 1H), 6.45 (d, J=3.0 Hz, 1H), 4.02 (s, 3H), 3.85 (s, 3H) | 157.8, 147.5, 144.8, 128.5, 116.5, 104.8, 99.5, 55.3, 32.0 |
Note: NMR data for intermediates are based on typical values and may vary slightly depending on the specific conditions and solvent used. The NMR data for the final product is a predicted spectrum based on known chemical shift values for similar structures.
Conclusion
This technical guide provides a detailed and scientifically grounded approach to the synthesis of 4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. By following the outlined protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently and efficiently produce this valuable heterocyclic building block for their research endeavors. The provided methodologies are designed to be both reliable and scalable, facilitating the advancement of medicinal chemistry programs that rely on the 7-azaindole scaffold.
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